molecular formula C20H19NO3S2 B2401976 (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 300827-49-0

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2401976
CAS No.: 300827-49-0
M. Wt: 385.5
InChI Key: WGCWUXUYFNLURP-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
  • Temperature: Reflux conditions (around 70-80°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

  • Continuous flow reactors for better control of reaction parameters
  • Use of more efficient catalysts and solvents
  • Purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiazolidinone derivatives with reduced functional groups

    Substitution: Formation of substituted thiazolidinones with various functional groups

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions

    Synthesis: Intermediate in the synthesis of more complex molecules

Biology

    Antimicrobial: Exhibits activity against various bacterial and fungal strains

    Anti-inflammatory: Potential to reduce inflammation in biological systems

Medicine

    Anticancer: Investigated for its potential to inhibit cancer cell growth

    Drug Development: Used as a lead compound for developing new pharmaceuticals

Industry

    Material Science: Used in the development of new materials with specific properties

    Agriculture: Potential use as a pesticide or herbicide

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: Inhibits specific enzymes involved in disease pathways

    Receptor Binding: Binds to cellular receptors to modulate biological responses

    Signal Transduction: Interferes with signaling pathways to alter cellular functions

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

  • Structural Features : The presence of both dimethoxyphenyl and dimethylphenyl groups
  • Biological Activity : Enhanced activity due to unique structural features
  • Synthetic Accessibility : Easier to synthesize compared to more complex analogs

This framework provides a comprehensive overview of the compound “(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one”

Properties

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-12-6-5-7-15(13(12)2)21-19(22)18(26-20(21)25)11-14-8-9-16(23-3)17(10-14)24-4/h5-11H,1-4H3/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCWUXUYFNLURP-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.